

physical and chemical properties of 2-(4-Methyl-1-piperazinyl)aniline

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Compound of Interest

Compound Name: 2-(4-Methyl-1-piperazinyl)aniline

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Technical Guide: 2-(4-Methyl-1-piperazinyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(4-Methyl-1-piperazinyl)aniline**. It is a critical intermediate in the synthesis of a variety of pharmacologically active compounds, particularly in the development of anti-cancer and anti-viral medications.^{[1][2]} This document consolidates available data on its structure, properties, and analytical methodologies, and where specific experimental data is unavailable, provides guidance based on established methods for analogous compounds. As an intermediate, its primary role is as a structural scaffold, and there is limited publicly available information on its intrinsic biological activity or direct involvement in signaling pathways.

Chemical and Physical Properties

2-(4-Methyl-1-piperazinyl)aniline, also known as 1-(2-aminophenyl)-4-methylpiperazine, is a crystalline solid at room temperature. Its core structure consists of an aniline ring substituted at the 2-position with a 4-methylpiperazinyl group.

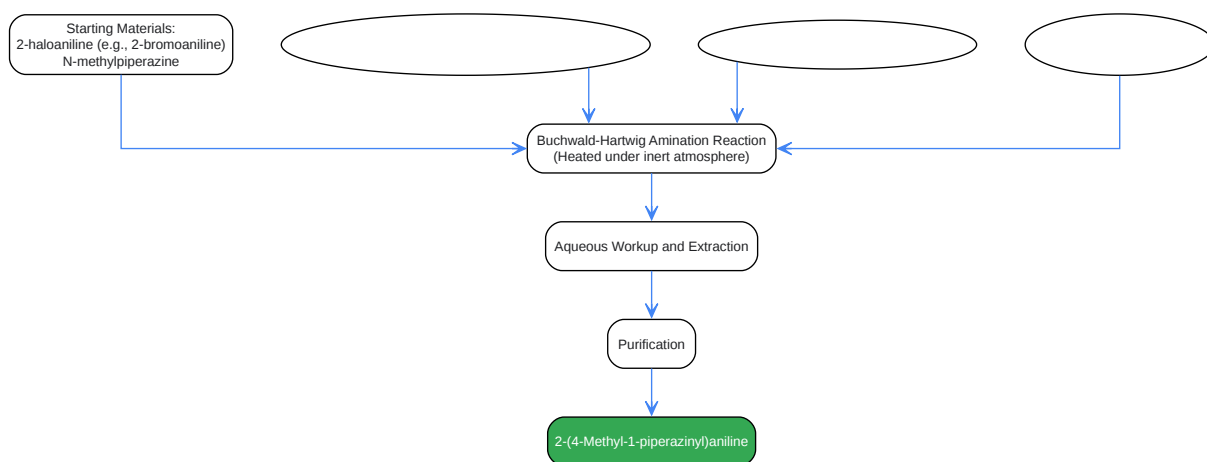
Property	Value	Source(s)
CAS Number	180605-36-1	[3]
Molecular Formula	C ₁₁ H ₁₇ N ₃	[3]
Molecular Weight	191.27 g/mol	[3]
Appearance	White to almost white crystalline powder	[1]
Melting Point	101-107 °C	[1]
Boiling Point (Predicted)	321.2 ± 37.0 °C	N/A
pKa (Predicted)	7.91 ± 0.40	N/A
IUPAC Name	2-(4-methylpiperazin-1-yl)aniline	N/A
SMILES	CN1CCN(CC1)c2ccccc2N	N/A
InChI Key	INWHDRNGZMHXEZ-UHFFFAOYSA-N	N/A

Synthesis and Purification

While specific, detailed experimental protocols for the synthesis of **2-(4-Methyl-1-piperazinyl)aniline** are not readily available in peer-reviewed literature, its structure suggests common synthetic routes for N-arylpiperazines.

Synthetic Approach: Buchwald-Hartwig Amination

A probable and widely used method for the synthesis of this compound is the Buchwald-Hartwig amination.[4][5] This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. The general workflow for this synthesis is depicted below.



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Figure 1: General workflow for the synthesis of **2-(4-Methyl-1-piperazinyl)aniline** via Buchwald-Hartwig amination.

Experimental Protocol (General):

- **Reaction Setup:** A dried reaction vessel is charged with a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., BINAP), and a base (e.g., cesium carbonate).
- **Reagent Addition:** The vessel is purged with an inert gas (e.g., argon or nitrogen), and an anhydrous solvent (e.g., toluene) is added, followed by 2-haloaniline and N-methylpiperazine.
- **Reaction:** The mixture is heated to reflux for several hours until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC) or liquid

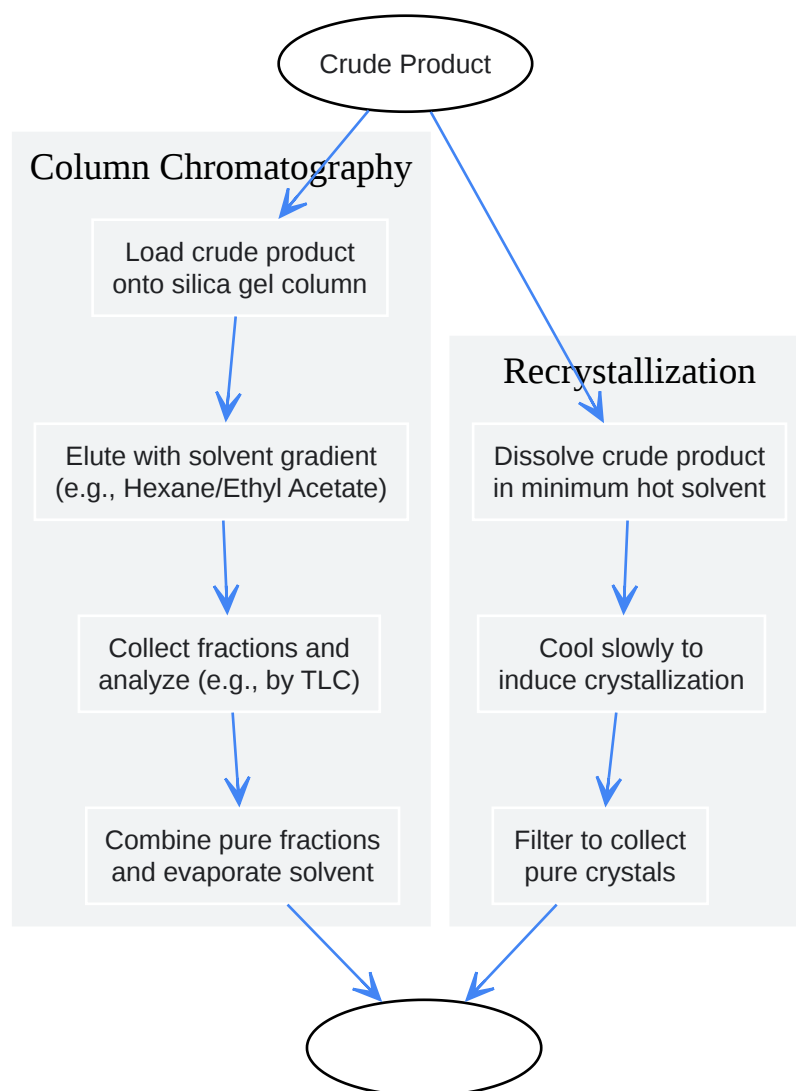
chromatography-mass spectrometry (LC-MS).

- **Workup:** After cooling to room temperature, the reaction mixture is filtered, and the filtrate is washed with water and brine. The organic layer is then dried over a drying agent (e.g., anhydrous sodium sulfate).
- **Purification:** The crude product is obtained after solvent evaporation and can be purified by recrystallization or column chromatography.

Purification

Recrystallization: This is a common technique for purifying solid organic compounds.^[6] The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A solvent system like ethanol/water or ethyl acetate/hexane may be suitable for **2-(4-Methyl-1-piperazinyl)aniline**.^[7]

Column Chromatography: For more challenging purifications, column chromatography using silica gel as the stationary phase is effective.^{[8][9]} A solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), would likely be used to elute the product.



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Figure 2: General purification workflows for **2-(4-Methyl-1-piperazinyl)aniline**.

Analytical Methods

Specific analytical methods with detailed parameters for **2-(4-Methyl-1-piperazinyl)aniline** are not extensively published. However, standard methods for similar aniline and piperazine derivatives can be adapted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR are essential for structural confirmation. Predicted chemical shifts can be estimated based on the structure.

Expected ^1H NMR Chemical Shifts:

- Aromatic Protons: 6.5-7.5 ppm (multiplets)
- Piperazine Protons (CH_2): 2.5-3.5 ppm (multiplets)
- N-Methyl Protons (CH_3): 2.2-2.5 ppm (singlet)
- Aniline Protons (NH_2): 3.5-4.5 ppm (broad singlet)

Expected ^{13}C NMR Chemical Shifts:

- Aromatic Carbons: 110-150 ppm
- Piperazine Carbons: 45-60 ppm
- N-Methyl Carbon: ~45 ppm

Chromatographic Methods

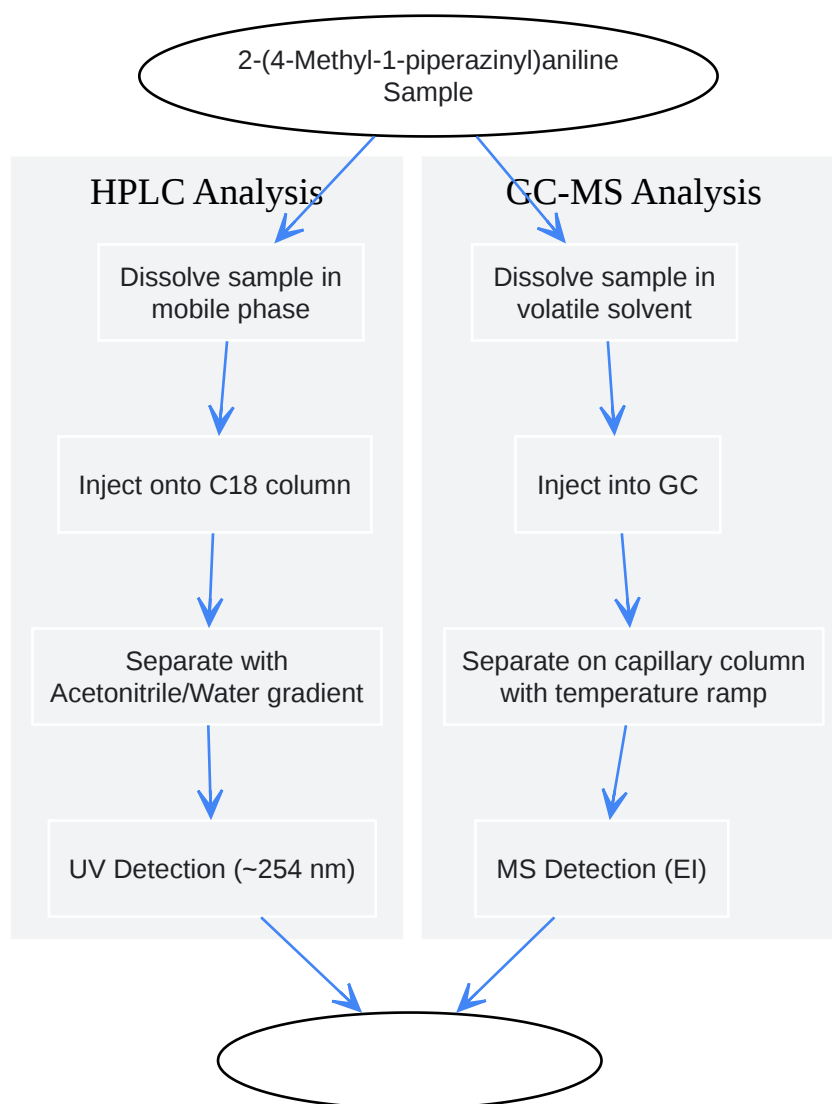
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for purity analysis.^{[5][10]}

- Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.
- Detection: UV detection at a wavelength around 254 nm.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for both identification and purity assessment.

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injection: Split/splitless inlet.
- Carrier Gas: Helium.

- Temperature Program: A ramp from a low temperature (e.g., 100 °C) to a high temperature (e.g., 300 °C).
 - Detection: Mass spectrometry (electron ionization). Expected fragmentation would involve cleavage of the piperazine ring and the bond between the aniline and piperazine moieties.
- [11][12]



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Figure 3: General analytical workflows for **2-(4-Methyl-1-piperazinyl)aniline**.

Biological Activity and Signaling Pathways

As a chemical intermediate, **2-(4-Methyl-1-piperazinyl)aniline** is primarily utilized for its structural properties in the synthesis of more complex molecules. There is currently no significant body of evidence in the public domain to suggest that this compound has notable intrinsic biological activity or directly modulates specific signaling pathways. Its utility lies in its role as a building block for various therapeutic agents, including those targeting cancer and viral infections.^{[1][2]} The biological activities reported are associated with the final drug products, not the intermediate itself. For example, derivatives of this compound have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell growth and proliferation. However, this inhibitory activity is a function of the final, more complex molecule.

Conclusion

2-(4-Methyl-1-piperazinyl)aniline is a valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds. This guide provides a summary of its known physical and chemical properties and outlines standard methodologies for its synthesis, purification, and analysis based on established chemical principles for analogous structures. The lack of specific, published experimental protocols and data on its intrinsic biological activity highlights its primary role as a synthetic building block. Researchers and drug development professionals can use the information herein as a foundational guide for working with this compound.

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